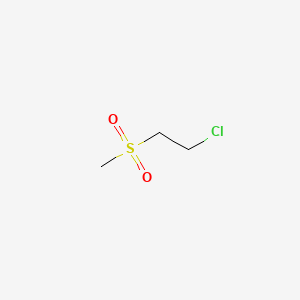
4-Cyclobutylbenzoesäure
Übersicht
Beschreibung
4-Cyclobutylbenzoic acid is a chemical compound with the CAS Number: 3158-70-1 . It has a molecular weight of 176.22 and its IUPAC name is 4-cyclobutylbenzoic acid . The compound is stored at a temperature of 2-8°C and is solid in its physical form .
Molecular Structure Analysis
The InChI code for 4-Cyclobutylbenzoic acid is 1S/C11H12O2/c12-11(13)10-6-4-9(5-7-10)8-2-1-3-8/h4-8H,1-3H2,(H,12,13) . This code provides a specific textual representation of the compound’s molecular structure.
Chemical Reactions Analysis
While specific chemical reactions involving 4-Cyclobutylbenzoic acid are not available, it’s important to note that benzoic acid derivatives can participate in a variety of chemical reactions. For instance, they can undergo acid-base reactions, as they are weak acids .
Physical And Chemical Properties Analysis
4-Cyclobutylbenzoic acid is a solid substance . It is stored at a temperature of 2-8°C and shipped at room temperature .
Wissenschaftliche Forschungsanwendungen
Pharmakologie
4-Cyclobutylbenzoesäure: hat potenzielle Anwendungen in der Pharmakologie, insbesondere in der Entwicklung neuer Therapeutika. Seine Struktur könnte zur Synthese neuartiger Verbindungen mit analgetischen Eigenschaften genutzt werden, da sie möglicherweise mit biologischen Zielen interagiert, die an der Schmerzempfindung beteiligt sind .
Materialwissenschaft
In der Materialwissenschaft kann This compound als Vorläufer für die Synthese von Polymeren oder Copolymeren verwendet werden. Seine Benzoesäure-Einheit kann an Polymerisationsreaktionen teilnehmen, was zu Materialien mit einzigartigen mechanischen und thermischen Eigenschaften führt .
Chemische Synthese
Diese Verbindung dient als Baustein in der chemischen Synthese, insbesondere bei der Konstruktion komplexer organischer Moleküle. Sie kann verschiedene Reaktionen eingehen, darunter Veresterung und Amidierung, die für die Synthese größerer organischer Verbindungen entscheidend sind .
Landwirtschaftliche Forschung
This compound: könnte hinsichtlich ihrer Rolle in der landwirtschaftlichen Forschung untersucht werden, insbesondere bei der Synthese von Herbiziden oder Pestiziden. Ihre strukturellen Analoga könnten so konzipiert werden, dass sie spezifische Enzyme oder Pfade in Schädlingen angreifen, was einen gezielteren Ansatz zum Pflanzenschutz bietet .
Umweltstudien
In Umweltstudien könnten Derivate von This compound auf ihre Fähigkeit untersucht werden, an Schadstoffen oder Schwermetallen zu binden, was zur Unterstützung von Umweltbereinigungsmaßnahmen oder zur Entwicklung von Sensoren zum Nachweis von Umweltkontaminanten beiträgt .
Biochemie
Die Verbindung könnte in der biochemischen Forschung verwendet werden, um Enzym-Substrat-Interaktionen zu untersuchen. Ihre Benzoesäuregruppe kann natürliche Substrate bestimmter Enzyme nachahmen, sodass Forscher die aktiven Zentren untersuchen und Enzymmechanismen verstehen können .
Industrielle Anwendungen
This compound: kann industrielle Anwendungen als Zwischenprodukt bei der Herstellung von Farbstoffen, Harzen oder Pharmazeutika finden. Ihre chemische Stabilität und Reaktivität machen sie für verschiedene industrielle Prozesse geeignet .
Analytische Chemie
In der analytischen Chemie könnte This compound als Standard- oder Referenzverbindung in der Chromatographie oder Spektroskopie verwendet werden, um Instrumente zu kalibrieren oder neue analytische Methoden für den Nachweis und die Quantifizierung von Verbindungen zu entwickeln .
Safety and Hazards
The safety information for 4-Cyclobutylbenzoic acid includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305 + P351 + P338) .
Zukünftige Richtungen
While specific future directions for 4-Cyclobutylbenzoic acid are not available, it’s worth noting that research in the field of drug delivery systems is ongoing and could potentially involve benzoic acid derivatives . Additionally, the development of new synthetic strategies for producing these compounds is a topic of interest .
Wirkmechanismus
Target of Action
Benzoic acid derivatives are known to have various biological activities, and their targets can vary widely depending on the specific derivative and its functional groups .
Mode of Action
It’s worth noting that benzoic acid derivatives often exert their effects through interactions with various enzymes and receptors in the body
Biochemical Pathways
Benzoic acid is known to be involved in various biochemical pathways, including those related to the metabolism of amino acids . .
Pharmacokinetics
It’s worth noting that the pharmacokinetic properties of a compound can significantly impact its bioavailability and overall effects in the body .
Result of Action
Benzoic acid and its derivatives are known to have various biological activities, including antimicrobial, anti-inflammatory, and analgesic effects
Action Environment
The action, efficacy, and stability of 4-Cyclobutylbenzoic acid can be influenced by various environmental factors. For instance, the pH of the environment can impact the ionization state of the compound, which can in turn affect its solubility and ability to cross biological membranes . Additionally, temperature and humidity can impact the stability of the compound .
Eigenschaften
IUPAC Name |
4-cyclobutylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c12-11(13)10-6-4-9(5-7-10)8-2-1-3-8/h4-8H,1-3H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPXSFFCOYUIJKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20298927 | |
| Record name | 4-cyclobutylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20298927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3158-70-1 | |
| Record name | 3158-70-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126988 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-cyclobutylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20298927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![4-[(4-Methylphenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B1595593.png)




